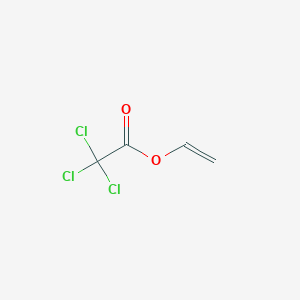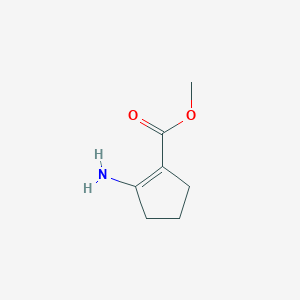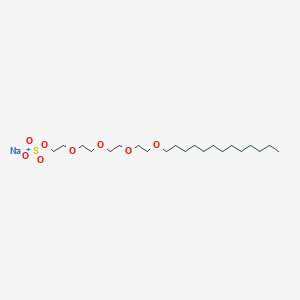
Sodium 3,6,9,12-tetraoxapentacosyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3,6,9,12-tetraoxapentacosyl sulphate is a chemical compound with the molecular formula C21H43NaO8S and a molecular weight of 478.61609 . This compound is known for its unique structure, which includes multiple ether linkages and a sulfate group. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of sodium 3,6,9,12-tetraoxapentacosan-1-yl sulfate typically involves the reaction of 3,6,9,12-tetraoxapentacosan-1-ol with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions often include controlled temperatures and specific catalysts to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous processing to meet the demand for this compound in various applications.
Chemical Reactions Analysis
Sodium 3,6,9,12-tetraoxapentacosyl sulphate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfate group to other functional groups, such as sulfides or thiols.
Substitution: The sulfate group can be substituted with other groups, such as halides or alkoxides, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Sodium 3,6,9,12-tetraoxapentacosyl sulphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and pharmaceutical formulations.
Mechanism of Action
The mechanism of action of sodium 3,6,9,12-tetraoxapentacosan-1-yl sulfate involves its interaction with biological membranes and proteins. The sulfate group can form ionic interactions with positively charged sites on proteins, while the ether linkages provide hydrophobic interactions with lipid bilayers. These interactions can disrupt microbial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Sodium 3,6,9,12-tetraoxapentacosyl sulphate can be compared with other similar compounds, such as:
Sodium dodecyl sulfate: A widely used surfactant with a simpler structure and different applications.
Sodium lauryl ether sulfate: Another surfactant with multiple ether linkages, but with a shorter carbon chain.
Sodium 3,6,9,12-tetraoxapentacosan-1-yl hydrogen sulfate: A closely related compound with a hydrogen sulfate group instead of a sodium sulfate group.
The uniqueness of sodium 3,6,9,12-tetraoxapentacosan-1-yl sulfate lies in its specific structure, which provides a balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications.
Properties
CAS No. |
66161-58-8 |
|---|---|
Molecular Formula |
C21H44NaO8S |
Molecular Weight |
479.6 g/mol |
IUPAC Name |
sodium;2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]ethyl sulfate |
InChI |
InChI=1S/C21H44O8S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-25-14-15-26-16-17-27-18-19-28-20-21-29-30(22,23)24;/h2-21H2,1H3,(H,22,23,24); |
InChI Key |
LYWGETCTIKCCPW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCOCCOCCOCCOCCOS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCOCCOCCOCCOCCOS(=O)(=O)O.[Na] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613255.png)
![3-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone](/img/structure/B1613256.png)


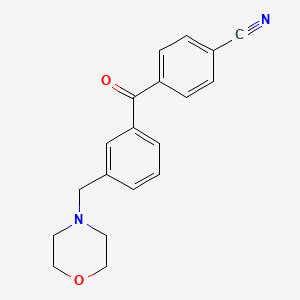
![4'-Chloro-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone](/img/structure/B1613265.png)
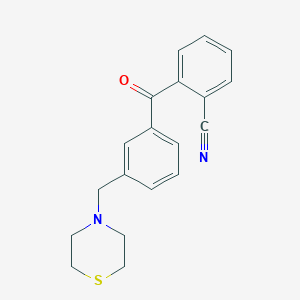
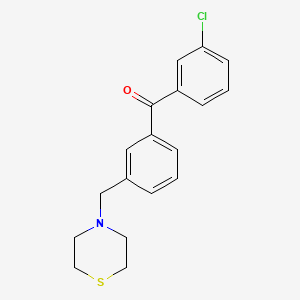
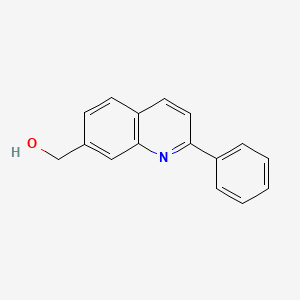

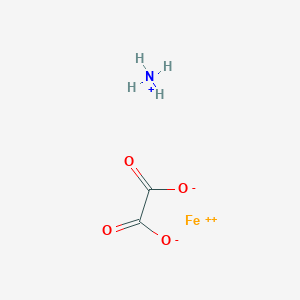
![6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1613272.png)
